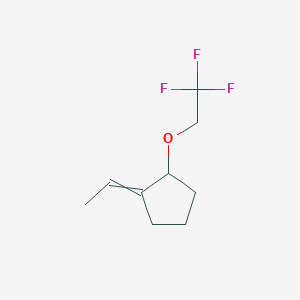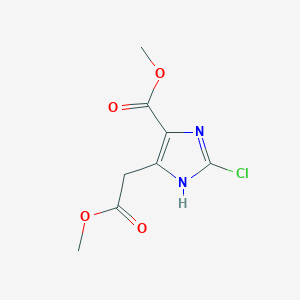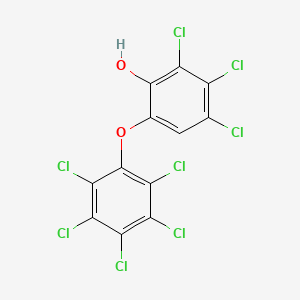
Phenol, 2,3,4-trichloro-6-(2,3,4,5,6-pentachlorophenoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 2,3,4-trichloro-6-(2,3,4,5,6-pentachlorophenoxy)- is a chlorinated phenol derivative. This compound is characterized by the presence of multiple chlorine atoms attached to the phenol ring, making it a highly chlorinated organic compound. Chlorinated phenols are known for their use in various industrial applications due to their antimicrobial and preservative properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,3,4-trichloro-6-(2,3,4,5,6-pentachlorophenoxy)- typically involves the chlorination of phenol. The process begins with the electrophilic halogenation of phenol using chlorine gas. The reaction conditions, such as temperature and solvent, are carefully controlled to ensure the selective chlorination at the desired positions on the phenol ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorinating agents and reactors designed to handle the exothermic nature of the chlorination reaction. The product is then purified through distillation or recrystallization to obtain the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 2,3,4-trichloro-6-(2,3,4,5,6-pentachlorophenoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove chlorine atoms, leading to less chlorinated phenol derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated quinones, while substitution reactions can produce various chlorinated phenol derivatives .
Applications De Recherche Scientifique
Phenol, 2,3,4-trichloro-6-(2,3,4,5,6-pentachlorophenoxy)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex chlorinated compounds.
Biology: Studied for its antimicrobial properties and potential use as a biocide.
Medicine: Investigated for its potential use in developing new pharmaceuticals with antimicrobial activity.
Mécanisme D'action
The mechanism of action of Phenol, 2,3,4-trichloro-6-(2,3,4,5,6-pentachlorophenoxy)- involves its interaction with microbial cell membranes. The compound disrupts the integrity of the cell membrane, leading to cell lysis and death. The presence of multiple chlorine atoms enhances its ability to penetrate and disrupt microbial cells. Additionally, the compound may interfere with enzymatic processes within the cell, further contributing to its antimicrobial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Trichlorophenol: Another chlorinated phenol with three chlorine atoms at different positions on the phenol ring.
Pentachlorophenol: A highly chlorinated phenol with five chlorine atoms, used as a pesticide and wood preservative.
2,3,5-Trichlorophenol: Similar to 2,3,4-trichlorophenol but with chlorine atoms at different positions.
Uniqueness
Phenol, 2,3,4-trichloro-6-(2,3,4,5,6-pentachlorophenoxy)- is unique due to the presence of both trichloro and pentachlorophenoxy groups, which enhance its antimicrobial properties and make it more effective as a biocide compared to other chlorinated phenols .
Propriétés
Numéro CAS |
90986-07-5 |
|---|---|
Formule moléculaire |
C12H2Cl8O2 |
Poids moléculaire |
461.8 g/mol |
Nom IUPAC |
2,3,4-trichloro-6-(2,3,4,5,6-pentachlorophenoxy)phenol |
InChI |
InChI=1S/C12H2Cl8O2/c13-2-1-3(11(21)8(18)4(2)14)22-12-9(19)6(16)5(15)7(17)10(12)20/h1,21H |
Clé InChI |
GFZVPDZHLHEIKJ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1Cl)Cl)Cl)O)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Hydroxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14362399.png)
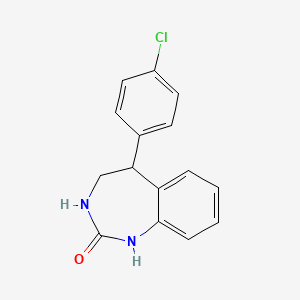
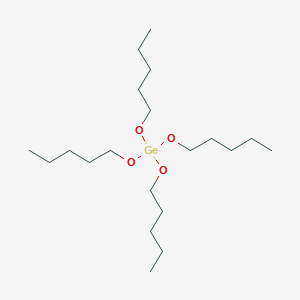
![9-[(Prop-2-YN-1-YL)amino]-1H-phenalen-1-one](/img/structure/B14362414.png)
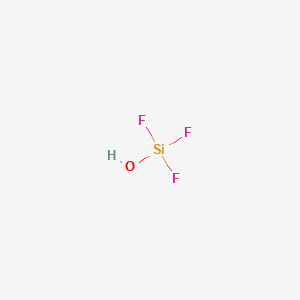
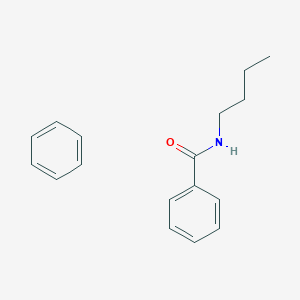
![Formic acid;8-tricyclo[5.2.1.02,6]decanylmethanol](/img/structure/B14362423.png)
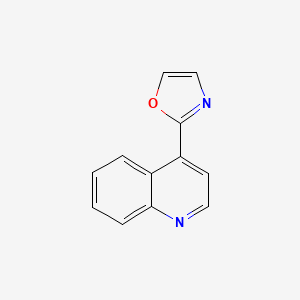

![N-[(4-Ethenylphenyl)methyl]-N-methylformamide](/img/structure/B14362448.png)
